JCP-265

Description

BenchChem offers high-quality JCP-265 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JCP-265 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

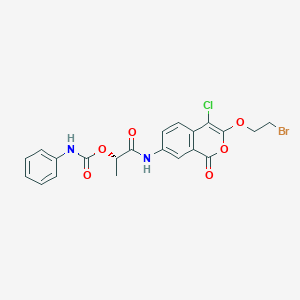

Molecular Formula |

C21H18BrClN2O6 |

|---|---|

Molecular Weight |

509.7 g/mol |

IUPAC Name |

[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate |

InChI |

InChI=1S/C21H18BrClN2O6/c1-12(30-21(28)25-13-5-3-2-4-6-13)18(26)24-14-7-8-15-16(11-14)19(27)31-20(17(15)23)29-10-9-22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,28)/t12-/m0/s1 |

InChI Key |

VOIQWVHTMKOBBL-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OCCBr)Cl)OC(=O)NC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OCCBr)Cl)OC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of JCP-265 (MD-265)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JCP-265, also known as MD-265, is a potent and selective small molecule that represents a significant advancement in the field of targeted protein degradation. It functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to eliminate specific proteins from the cell. The core mechanism of JCP-265 involves the targeted degradation of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. By inducing the degradation of MDM2, JCP-265 effectively reactivates the p53 signaling pathway in cancer cells harboring wild-type p53, leading to potent anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism of action of JCP-265, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: A PROTAC Approach to MDM2 Degradation

JCP-265 is a heterobifunctional molecule, meaning it possesses two distinct domains connected by a chemical linker. One domain is designed to bind to the target protein, MDM2, while the other domain binds to an E3 ubiquitin ligase, specifically cereblon (CRBN). This dual binding brings MDM2 into close proximity with the E3 ligase machinery.[1][2]

The primary mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: JCP-265 simultaneously binds to both MDM2 and the cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary MDM2-JCP-265-CRBN complex.

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the MDM2 protein.

-

Proteasomal Degradation: The polyubiquitinated MDM2 is then recognized and targeted for degradation by the 26S proteasome, the cell's primary machinery for protein degradation.

-

p53 Activation: The degradation of MDM2 leads to the stabilization and accumulation of the p53 tumor suppressor protein. In its active state, p53 can translocate to the nucleus and induce the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2]

This event-driven pharmacology, where a single molecule of JCP-265 can catalytically induce the degradation of multiple MDM2 molecules, distinguishes it from traditional inhibitors that require continuous target occupancy.

Signaling Pathway Diagram

References

The Role of MCo-PMI in p53 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the engineered cyclotide MCo-PMI and its role in the activation of the p53 tumor suppressor pathway. MCo-PMI has emerged as a potent dual inhibitor of the p53-negative regulators, MDM2 (Hdm2) and MDMX (HdmX), offering a promising therapeutic strategy for cancers with wild-type p53. This document details the mechanism of action, quantitative data on its efficacy, and the experimental protocols used to characterize its activity.

While the initial query referenced JCP-265, the available scientific literature points to MCo-PMI as the engineered cyclotide with the described p53 activation properties. This guide will focus on the data available for MCo-PMI. Separately, a compound designated MD-265 has been identified as a PROTAC MDM2 degrader which also activates p53, operating through a distinct mechanism of action.

Core Mechanism of Action

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the oncoproteins MDM2 and MDMX. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, while MDMX inhibits p53's transcriptional activity.[1]

MCo-PMI is a rationally designed cyclotide, a class of highly stable cyclic peptides. It is engineered from the MCoTI-I cyclotide scaffold, into which a p53-mimicking peptide, PMI (TSFAEYWNLLSP), is grafted.[2][3] This design allows MCo-PMI to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1][2] By competitively inhibiting the p53-MDM2 and p53-MDMX interactions, MCo-PMI prevents the degradation and sequestration of p53. This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA, which in turn induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of MCo-PMI and its derivatives in binding to MDM2/MDMX and in cellular assays.

Table 1: Binding Affinities of MCo-PMI Variants to MDM2 and MDMX

| Compound | Target | Method | Kd (nM) | Reference |

| MCo-PMI-K37R | Hdm2 | Fluorescence Polarization | 2.3 ± 0.1 | [3] |

| MCo-PMI-K37R | HdmX | Fluorescence Polarization | 9.7 ± 0.9 | [3] |

| MCo-PMI-6W | Hdm2 | Fluorescence Polarization | 2.6 ± 0.4 | [3] |

Table 2: In Vitro Inhibition of p53-MDM2/MDMX Interaction by MCo-PMI

| Compound | Target | Method | IC50 (nM) | Reference |

| pMI | MDM2 | Enzyme-Linked Immunosorbent Assay (ELISA) | 20 | [4] |

| pMI | MDMX | Enzyme-Linked Immunosorbent Assay (ELISA) | 40 | [4] |

| pDIQ | MDM2 | Enzyme-Linked Immunosorbent Assay (ELISA) | 8 | [4] |

| pDIQ | MDMX | Enzyme-Linked Immunosorbent Assay (ELISA) | 110 | [4] |

Note: IC50 values for the parent MCo-PMI cyclotide are reported to be similar to the MCo-PMI-K37R variant.[1][5] The table includes related potent peptides for comparative purposes.

Table 3: Cellular Activity of MCo-PMI

| Cell Line | Assay Type | Endpoint | EC50 (µM) | Reference |

| HCT116 (p53+/+) | Cell Viability (MTT) | Cytotoxicity | ≈ 2 | [1] |

| LNCaP | Cell Viability (MTT) | Cytotoxicity | ~20 | [1] |

| JEG3 | Cell Viability (MTT) | Cytotoxicity | ~20 | [1] |

| LNCaP | Western Blot | p53 Upregulation | ≈ 20 | [1] |

| LNCaP | Western Blot | Hdm2 Upregulation | ≈ 15 | [1] |

| LNCaP | Western Blot | p21 Upregulation | ≈ 30 | [1] |

| LNCaP | Western Blot | HdmX Downregulation | ≈ 30 | [1] |

Signaling Pathway and Experimental Workflow Visualizations

MCo-PMI Signaling Pathway for p53 Activation

Caption: MCo-PMI inhibits MDM2/MDMX, leading to p53 activation.

Experimental Workflow: Fluorescence Polarization Binding Assay

Caption: Workflow for Fluorescence Polarization binding assay.

Experimental Workflow: Western Blot for p53 Pathway Activation

References

- 1. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of MD-265: A Technical Guide to a Novel PROTAC MDM2 Degrader in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of MD-265, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Murine Double Minute 2 (MDM2) protein. MD-265 represents a promising therapeutic strategy in oncology, particularly for cancers harboring wild-type p53. This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visualizations of its mechanism and relevant biological pathways.

Introduction: Targeting MDM2 with a Novel Degrader

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers where p53 is not mutated, its function is often abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2][3] While small molecule inhibitors have been developed to disrupt the MDM2-p53 interaction, their efficacy can be limited by a feedback loop that upregulates MDM2 expression.[4][5]

MD-265 was developed as a PROTAC to overcome this limitation by inducing the degradation of the MDM2 protein itself.[1][6] As a heterobifunctional molecule, MD-265 simultaneously binds to MDM2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome.[7][8] This approach not only prevents the p53-MDM2 interaction but also eliminates the scaffold protein, leading to a more sustained activation of p53 and potent anti-tumor activity.[1][4]

Quantitative Assessment of MD-265's Preclinical Activity

The preclinical efficacy of MD-265 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Cell Growth Inhibition of MD-265 in Leukemia Cell Lines

| Cell Line | Cancer Type | p53 Status | MD-265 IC₅₀ (nM) | Comparator IC₅₀ (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Wild-type | 0.7 | MI-1063 (MDM2 inhibitor): 179 |

| MV4;11 | Acute Myeloid Leukemia (AML) | Wild-type | 2 | MI-1063 (MDM2 inhibitor): 93 |

| Other Leukemia Lines | AML and ALL | Wild-type | 0.9 - 212 | Not specified |

| RS4;11Mut | ALL | Mutated | > 1,000 | Not specified |

Data compiled from multiple sources.[1][4]

Table 2: In Vivo Efficacy of MD-265 in a Leukemia Xenograft Model

| Animal Model | Cell Line | Treatment | Key Findings |

| Mouse Xenograft | RS4;11 | MD-265 (intravenous) | Complete and persistent tumor regression.[1][9][10] |

| Disseminated Leukemia Model | RS4;11 | MD-265 (weekly administration) | Dramatically improved survival without signs of toxicity.[1][9] |

| AML Patient-Derived Xenograft (PDX) | Primary AML cells | MD-265 | Prolonged survival with no observed toxicity.[4] |

Key Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the activity of MD-265.

Cell Viability Assay

This protocol is used to determine the concentration of MD-265 that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

-

Leukemia cell lines (e.g., RS4;11, MV4;11)

-

Complete cell culture medium

-

96-well plates

-

MD-265 stock solution

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of MD-265 in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.[11]

Western Blotting for MDM2 Degradation

This protocol is used to visualize and quantify the degradation of MDM2 protein following treatment with MD-265.

Materials:

-

Leukemia cell lines

-

MD-265

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat leukemia cells with various concentrations of MD-265 for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[12][13][14]

Leukemia Xenograft Model

This protocol describes the in vivo evaluation of MD-265's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

RS4;11 leukemia cells

-

MD-265 formulation for intravenous injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject RS4;11 cells into the flank of the immunocompromised mice.

-

Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer MD-265 intravenously according to the desired dosing schedule (e.g., three times a week). Administer the vehicle control to the control group.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[15][16][17][18]

Visualizing the Science of MD-265

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to MD-265.

Conclusion

MD-265 has emerged as a highly potent and efficacious PROTAC MDM2 degrader with a compelling preclinical profile. By inducing the degradation of MDM2, MD-265 effectively activates the p53 tumor suppressor pathway, leading to robust anti-tumor activity in cellular and animal models of leukemia with wild-type p53.[1][9] The data presented in this technical guide underscore the potential of MD-265 as a novel therapeutic agent in oncology. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential in human cancers.

References

- 1. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Activity of PROTAC MDM2 Degrader in Primary Leukemia Cells and PDX models | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journal.waocp.org [journal.waocp.org]

- 18. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]

The Enigmatic JCP-265: A Search for a Novel Leukemia Therapeutic

Despite a comprehensive search of scientific literature, clinical trial databases, and patent archives, the designation "JCP-265" does not correspond to any publicly known therapeutic agent under investigation for the treatment of leukemia. This in-depth review sought to compile a technical guide on its potential, but the absence of any specific data precludes such an analysis.

The acronym "JCP" is commonly associated with several scientific journals, including the Journal of Current Pharmacology and the Journal of Cancer Prevention. It is plausible that "JCP-265" could be an internal, preclinical designation for a compound within a pharmaceutical company or research institution that has not yet been disclosed publicly. Such internal identifiers are common in the early stages of drug development, before a compound is assigned a generic name or published in peer-reviewed literature.

Without any data on the mechanism of action, preclinical efficacy, or safety profile of a compound designated JCP-265, it is impossible to provide the requested in-depth technical guide. Key information required for such a document, including quantitative data for comparative tables, detailed experimental protocols, and the elucidation of signaling pathways for visualization, is entirely absent from the public domain.

Should information regarding a therapeutic agent with the identifier JCP-265 become publicly available in the future, a comprehensive analysis of its potential as a treatment for leukemia could be undertaken. This would involve a thorough review of its pharmacological properties, mechanism of action, and any available data from in vitro, in vivo, and clinical studies.

For researchers, scientists, and drug development professionals interested in novel therapeutics for leukemia, we recommend focusing on compounds and therapeutic strategies that are actively being reported in scientific literature and presented at major hematology and oncology conferences. Tracking the pipelines of pharmaceutical companies and biotechnology firms specializing in oncology can also provide insights into the next generation of potential treatments for leukemia.

An In-depth Technical Guide to the Preclinical Pharmacokinetics of a Novel MET Inhibitor

Disclaimer: No public preclinical pharmacokinetic data could be found for a compound designated "JCP-265." This document has been generated as a representative in-depth technical guide, using publicly available data for the MET inhibitor Tepotinib as a well-documented substitute. This guide is intended for researchers, scientists, and drug development professionals to illustrate the expected content and format for such a report.

Executive Summary

This whitepaper provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Tepotinib, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. The objective is to detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of Tepotinib in relevant preclinical models, which are crucial for understanding its therapeutic potential and for guiding clinical development. This document summarizes key quantitative PK parameters, outlines detailed experimental methodologies, and visualizes the compound's mechanism of action and the experimental workflow used to generate this data. The findings demonstrate that Tepotinib exhibits properties suitable for once-daily oral administration and achieves significant tumor exposure, supporting its progression into clinical trials for MET-driven malignancies.[1]

Introduction to Tepotinib

Tepotinib is a small molecule kinase inhibitor designed to selectively target the MET receptor tyrosine kinase.[2] Aberrant MET signaling, resulting from mutations (such as MET exon 14 skipping), gene amplification, or overexpression, is a key driver in the tumorigenesis of various cancers, including non-small cell lung cancer (NSCLC).[2] By inhibiting MET phosphorylation, Tepotinib effectively blocks downstream signaling pathways, such as the PI3K/AKT and RAS-RAF-MAPK pathways, thereby inhibiting tumor cell proliferation, survival, and invasion.[2][3] Preclinical studies have demonstrated its potent, dose-dependent antitumor activity in MET-dependent tumor models.[4]

Preclinical Pharmacokinetic Profile

The pharmacokinetic properties of Tepotinib have been characterized in several preclinical species, including mice and rats. These studies are fundamental to establishing the dose-exposure relationship and predicting human pharmacokinetics.

Single-Dose Oral Pharmacokinetics in Rats

A study in male rats following a single oral administration of 50 mg/kg Tepotinib provided key pharmacokinetic parameters. The results indicate rapid absorption and a long half-life, supporting a once-daily dosing regimen.[2]

Table 1: Single-Dose Pharmacokinetic Parameters of Tepotinib in Rats

| Parameter | Value (Mean ± SD) | Unit |

| Dose | 50 (Oral) | mg/kg |

| Tmax (Time to Maximum Concentration) | 8.80 ± 3.03 | h |

| Cmax (Maximum Concentration) | 180.28 ± 38.25 | ng/mL |

| AUC0→t (Area Under the Curve) | 4596.47 ± 458.17 | ng·h/mL |

| AUC0→∞ (Area Under the Curve, extrapolated) | 4630.42 ± 453.80 | ng·h/mL |

| t1/2 (Half-life) | 9.40 ± 2.35 | h |

| CLz/F (Apparent Oral Clearance) | 10.88 ± 1.04 | L/h |

| Source: Data from a pharmacokinetic study in rats.[2] |

Distribution in Mouse Xenograft Models

In vivo pharmacology studies using mouse xenograft models are essential for understanding the relationship between pharmacokinetics and pharmacodynamics (PK/PD). Studies with Tepotinib in mice bearing human tumor xenografts have shown favorable distribution characteristics. Consistent with a high volume of distribution (>8 L/kg in mice), Tepotinib concentrations were observed to be greater in the tumor tissue than in plasma, which is a desirable feature for an anticancer agent.[5]

Table 2: Tissue Distribution Characteristics of Tepotinib in Mice

| Parameter | Observation | Species | Tumor Model |

| Volume of Distribution (Vd) | > 8 L/kg | Mouse | Not Specified |

| Tumor vs. Plasma Concentration | Greater in tumor than plasma | Mouse | Hs746T Gastric Cancer |

| Source: The Preclinical Pharmacology of Tepotinib.[5] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of preclinical findings. The following sections describe the protocols used to generate the pharmacokinetic data presented.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats were used for the single-dose PK study.[2] For tumor efficacy and distribution studies, immunodeficient mice (e.g., BALB/c nude) are typically used.

-

Housing: Animals are housed in specific pathogen-free conditions with controlled temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Pharmacokinetic Study in Rats

-

Dosing: A single dose of Tepotinib (50 mg/kg) was administered orally to a cohort of male rats.[2] The formulation vehicle was 0.5% CMC-Na.

-

Sample Collection: Blood samples were collected from the tail vein at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours). Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Tepotinib were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[2] The assay demonstrated excellent linearity and accuracy within the required quantification range.[6]

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as DAS (Drug and Statistics).[7]

Tumor Xenograft Study Protocol

-

Cell Line: Human cancer cell lines with known MET alterations (e.g., KP-4 pancreatic cancer or Hs746T gastric cancer) are used.

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of immunodeficient mice. Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before the initiation of treatment.

-

Treatment: Mice are randomized into vehicle control and treatment groups. Tepotinib is administered orally, once daily, at various doses (e.g., 5, 15, 25, 50, 200 mg/kg/day) for a defined period (e.g., 10-16 days).

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and animal health are also monitored.

-

PK/PD Assessment: At the end of the study, or at specific time points, plasma and tumor tissue samples are collected to determine drug concentration and target modulation (e.g., inhibition of phospho-MET).

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships in a clear and concise manner.

References

- 1. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of tepotinib by UPLC‒MS/MS and its interaction with naringenin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Initial In Vitro Efficacy of JCP-265

Notice: A comprehensive search of publicly available scientific literature and research databases has yielded no specific information on a compound designated as "JCP-265." Consequently, the requested in-depth technical guide on its initial in vitro efficacy, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time.

The absence of information on "JCP-265" suggests several possibilities:

-

Early-Stage Development: The compound may be in a very early phase of discovery or preclinical development, with no research findings published in the public domain.

-

Internal Codename: "JCP-265" may be an internal project code used by a pharmaceutical company or research institution that has not been disclosed publicly.

-

Alternative Designation: The compound might be more commonly known by a different chemical name, systematic nomenclature, or an alternative codename.

-

Typographical Error: There is a possibility that the designation "JCP-265" contains a typographical error.

Without any primary data, it is impossible to fulfill the core requirements of the request, which include:

-

Data Presentation: No quantitative data from in vitro studies is available to summarize in tabular format.

-

Experimental Protocols: Detailed methodologies for key experiments cannot be provided as no such experiments have been publicly described for JCP-265.

-

Mandatory Visualization: Diagrams of signaling pathways, experimental workflows, or logical relationships cannot be created without foundational knowledge of the molecule's mechanism of action and the experimental designs used to study it.

This document will be updated if and when information regarding the in vitro efficacy of JCP-265 becomes publicly available. Researchers, scientists, and drug development professionals are advised to monitor scientific literature and conference proceedings for any future disclosures related to this compound.

The Impact of JCP-265 on the MDM2-p53 Protein-Protein Interaction: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the title "guardian of the genome." Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers where p53 remains wild-type, the overexpression of MDM2 leads to the functional inactivation of p53, thereby promoting tumor growth. The inhibition of the MDM2-p53 protein-protein interaction has thus emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. This technical guide focuses on JCP-265, a novel small molecule inhibitor of this critical interaction.

While the initial search for a compound specifically named "JCP-265" did not yield publicly available data, this guide will proceed by discussing a closely related and recently disclosed potent MDM2 degrader, MD-265 , to illustrate the principles and methodologies relevant to the development of such agents. We will explore the mechanism of action, quantitative data on its efficacy, and the experimental protocols used to characterize its impact on the MDM2-p53 axis.

The MDM2-p53 Signaling Pathway and the Mechanism of JCP-265

The interaction between p53 and MDM2 is a cornerstone of cell cycle control and apoptosis. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop, as p53 itself can induce the transcription of the MDM2 gene. In cancer cells with amplified MDM2, this balance is disrupted, leading to excessive p53 degradation and unchecked cell proliferation.

Small molecule inhibitors like the conceptual JCP-265, and demonstrated degraders like MD-265, are designed to disrupt this interaction. By binding to the p53-binding pocket of MDM2, these compounds prevent MDM2 from interacting with p53. This stabilizes p53, leading to its accumulation in the nucleus, where it can then activate downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair.

Caption: The MDM2-p53 signaling pathway and the inhibitory action of JCP-265.

Quantitative Assessment of MDM2-p53 Interaction Inhibitors

The potency and efficacy of MDM2-p53 interaction inhibitors are evaluated using a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for the potent MDM2 degrader MD-265 , which serves as a surrogate for the type of data expected for a compound like JCP-265.[1]

Table 1: Biochemical Activity of MD-265 [1]

| Assay Type | Parameter | Value | Description |

| Binding Affinity | |||

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC₅₀ | Not Reported | Measures the inhibition of the MDM2-p53 peptide interaction. |

| Degradation Activity | |||

| Western Blot | DC₅₀ (RS4;11 cells) | Not Reported | Concentration for 50% degradation of MDM2 protein. |

| Western Blot | Dₘₐₓ (RS4;11 cells) | >95% | Maximum percentage of MDM2 degradation. |

Table 2: Cellular Activity of MD-265 [1]

| Cell Line | Assay Type | Parameter | Value | Description |

| RS4;11 (B-cell acute lymphoblastic leukemia) | Cell Viability (MTS Assay) | GI₅₀ | Not Reported | Concentration for 50% growth inhibition. |

| RS4;11 | p53 Activation (Western Blot) | - | Upregulation of p21 and PUMA | Measures the functional consequence of MDM2 degradation. |

| RS4;11 Xenograft Model | In vivo Efficacy | - | Complete Tumor Regression | Demonstrates anti-tumor activity in a living organism. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize MDM2-p53 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the inhibition of the MDM2-p53 interaction in a high-throughput format.

Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Methodology:

-

Reagent Preparation: Recombinant GST-tagged MDM2 and a biotinylated p53-derived peptide are prepared. Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC) serve as the donor and acceptor fluorophores, respectively.

-

Compound Dispensing: Serial dilutions of the test compound (e.g., JCP-265) are dispensed into a microplate.

-

Reagent Addition: The MDM2 protein and the anti-GST antibody are added to the wells, followed by a brief incubation. Subsequently, the p53 peptide and SA-APC are added.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is measured using a plate reader. In the absence of an inhibitor, the proximity of the donor and acceptor fluorophores results in a high FRET signal.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based p53 Activation Assay (Western Blot)

This assay confirms that the inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53 in cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells with wild-type p53 (e.g., SJSA-1, RS4;11) are cultured and treated with increasing concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, and downstream p53 targets such as p21 and PUMA. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified to assess the dose-dependent increase in p53 and its target proteins.

Conclusion

The development of small molecule inhibitors and degraders targeting the MDM2-p53 protein-protein interaction represents a significant advancement in cancer therapy. While specific data for a compound named "JCP-265" is not publicly available, the principles and methodologies for characterizing such an agent are well-established. The data for the potent MDM2 degrader MD-265 highlights the potential of this therapeutic strategy to achieve complete tumor regression in preclinical models.[1] A thorough characterization using a combination of biochemical and cell-based assays is essential to determine the potency, selectivity, and mechanism of action of novel MDM2-p53 inhibitors like the conceptual JCP-265, paving the way for their potential clinical development.

References

Methodological & Application

Application Notes and Protocols for JCP-265 (MD-265) in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JCP-265 (also known as MD-265) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein. As a PROTAC, MD-265 functions by hijacking the cell's natural ubiquitin-proteasome system to specifically target MDM2 for destruction. In cancer cells with wild-type p53, MDM2 acts as a negative regulator of the p53 tumor suppressor protein. By degrading MDM2, MD-265 leads to the stabilization and activation of p53, subsequently inducing cell cycle arrest and apoptosis in malignant cells.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of MD-265, focusing on its mechanism of action and anti-cancer effects in relevant cell models.

Mechanism of Action

MD-265 is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase, cereblon (CRBN). This binding facilitates the formation of a ternary complex, leading to the polyubiquitination of MDM2 and its subsequent degradation by the proteasome. The depletion of MDM2 results in the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21 and PUMA, to mediate anti-tumor effects.[3]

Caption: Mechanism of action of MD-265, a PROTAC MDM2 degrader.

Data Presentation

Table 1: In Vitro Activity of MD-265 in Leukemia Cell Lines

| Cell Line | p53 Status | MD-265 IC₅₀ (nM) | MDM2 Degradation | p53 Activation |

| RS4;11 (ALL) | Wild-Type | ~0.7[3] | Effective at ≥ 1 nM[2][3] | Strong[2][3] |

| MV4;11 (AML) | Wild-Type | Potent Inhibition | Effective at ≥ 1 nM[3] | Strong[3] |

| p53-mutant Cell Lines | Mutant | >1000[3] | No Activity | No Activity |

ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of MD-265 on the viability of cancer cell lines.

Materials:

-

Leukemia cell lines (e.g., RS4;11, MV4;11)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MD-265 stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of MD-265 in complete medium. A suggested starting range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO).

-

Add 100 µL of the diluted MD-265 or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for MDM2 Degradation and p53 Activation

This protocol is used to detect changes in protein levels of MDM2 and p53 following treatment with MD-265.

Materials:

-

Leukemia cell lines (e.g., RS4;11)

-

Complete medium

-

MD-265

-

Proteasome inhibitor (e.g., MG132) as a control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-PUMA, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of MD-265 (e.g., 1 nM, 10 nM, 100 nM) for different time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control. For a control experiment, pre-treat cells with MG132 (10 µM) for 1 hour before adding MD-265.

-

Harvest cells and lyse them with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL detection system.

-

Quantify band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by MD-265.

Materials:

-

Leukemia cell lines (e.g., RS4;11)

-

Complete medium

-

MD-265

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with MD-265 (e.g., 10 nM, 100 nM) for 24-48 hours. Include a vehicle control.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

MD-265 is a promising therapeutic agent that effectively induces the degradation of MDM2, leading to p53-mediated apoptosis in cancer cells with wild-type p53. The provided protocols offer a framework for the in vitro characterization of MD-265 and can be adapted for the evaluation of other PROTAC-based degraders. Careful execution of these experiments will provide valuable insights into the potency and mechanism of action of such compounds in a preclinical setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing JCP-265 (MD-265) in a Leukemia Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of JCP-265 (also referred to as MD-265), a potent proteolysis-targeting chimera (PROTAC) MDM2 degrader, in a leukemia xenograft model. The protocols outlined below are based on established methodologies and specific findings related to MD-265's efficacy in preclinical studies.

Introduction to JCP-265 (MD-265) and its Mechanism of Action

JCP-265 is a novel therapeutic agent that selectively targets the murine double minute 2 (MDM2) protein for degradation.[1][2][3] In many human cancers, including certain types of leukemia, the tumor suppressor protein p53 is inhibited by overexpression of its negative regulator, MDM2. JCP-265 functions by inducing the degradation of MDM2, which in turn leads to the activation of p53 in cancer cells with wild-type p53.[1][2][3] This activation of p53 can trigger cell cycle arrest, apoptosis (programmed cell death), and ultimately, the inhibition of tumor growth.[1] Studies have shown that JCP-265 is highly effective in leukemia cell lines that retain wild-type p53, while having no activity in cells with mutated p53.[1][2]

Signaling Pathway of JCP-265 (MD-265)

Caption: JCP-265 (MD-265) induces degradation of MDM2, leading to p53 activation.

Efficacy of JCP-265 (MD-265) in Leukemia Xenograft Models

Preclinical studies have demonstrated the potent anti-tumor activity of MD-265 in leukemia xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of MD-265 in a Subcutaneous Leukemia Xenograft Model (RS4;11 cells)

| Treatment Group | Dose and Schedule | Outcome | Citation |

| MD-265 | 25 mg/kg, every other day for 2 weeks | Complete and persistent tumor regression. After a single dose, tumor size was reduced by >70%, and after 2 doses, all tumors were unmeasurable. Mice remained tumor-free 34 days after the last dose. | [1] |

| Vehicle Control | Not specified | Progressive tumor growth | [1] |

Table 2: Survival Analysis in a Disseminated Leukemia Model (RS4;11 cells)

| Treatment Group | Dose and Schedule | Median Survival | Survival Improvement | p-value | Citation |

| MD-265 | 25 mg/kg, weekly | 78.5 days | ≥24.5 days (≥31%) | < 0.0001 | [1] |

| MD-265 | 50 mg/kg, weekly | 72 days | ≥24.5 days (≥31%) | < 0.0001 | [1] |

| Vehicle Control | Not specified | 47.5 days | - | - | [1] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting a leukemia xenograft study to evaluate the efficacy of JCP-265 (MD-265).

Experimental Workflow

Caption: Workflow for a leukemia xenograft study to evaluate JCP-265 efficacy.

Protocol 1: Establishment of a Subcutaneous Leukemia Xenograft Model

1. Cell Line Selection and Culture:

- Select a human leukemia cell line with wild-type p53, such as RS4;11 (B-cell precursor leukemia) or MV4;11 (acute myeloid leukemia), as these are known to be sensitive to MD-265.[1]

- Culture the cells in the recommended medium and conditions until a sufficient number of cells is obtained for inoculation.

2. Animal Model:

- Use immunodeficient mice, such as Severe Combined Immunodeficient (SCID) mice, to prevent rejection of the human tumor cells.[1]

- All animal procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[1]

3. Cell Preparation and Injection:

- Harvest the leukemia cells during their logarithmic growth phase.

- Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

- Mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.[1]

- Inject 5 x 10^6 RS4;11 cells in a total volume of 100-200 µL subcutaneously into the dorsal flank of each mouse.[1]

4. Tumor Growth Monitoring:

- Monitor the mice regularly for tumor formation.

- Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

- Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

- Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

Protocol 2: Administration of JCP-265 (MD-265)

1. Randomization:

- When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

2. Formulation of JCP-265 (MD-265):

- The specific vehicle for MD-265 is not detailed in the provided search results. A common approach for similar compounds is to formulate them in a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The appropriate vehicle should be determined based on the physicochemical properties of JCP-265.

3. Dosing and Administration:

- Based on effective preclinical studies, the following dosing regimens can be considered:

- For tumor regression studies: Administer JCP-265 at 25 mg/kg every other day.[1]

- For survival studies in a disseminated leukemia model: Administer JCP-265 at 25 mg/kg or 50 mg/kg weekly.[1]

- The route of administration for MD-265 in these studies was intravenous (IV).[1]

- The control group should receive an equivalent volume of the vehicle solution.

Protocol 3: Endpoint Analysis

1. Efficacy Assessment:

- Continue to monitor tumor volume and body weight throughout the study.

- The primary efficacy endpoint is the inhibition of tumor growth, which can be expressed as a percentage of the control group.

- Complete and partial tumor regressions should be noted.

2. Survival Analysis:

- For survival studies, monitor the mice until they meet the criteria for euthanasia as defined in the animal use protocol (e.g., excessive tumor burden, significant weight loss, or other signs of distress).

- Record the date of death or euthanasia for each mouse and plot Kaplan-Meier survival curves.

- Statistically compare the survival between the treatment and control groups.

3. Biomarker Analysis (Optional):

- At the end of the study, tumors can be excised for further analysis.

- Western Blotting: Assess the levels of MDM2, p53, and p53 target proteins (e.g., p21) to confirm the on-target mechanism of action of JCP-265.[1]

- Immunohistochemistry (IHC): Evaluate the expression and localization of these proteins within the tumor tissue.

- qRT-PCR: Analyze the mRNA levels of p53 target genes.[1]

These detailed application notes and protocols provide a robust framework for investigating the preclinical efficacy of JCP-265 (MD-265) in leukemia xenograft models. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for the development of this promising anti-cancer agent.

References

- 1. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: JCP-265-Mediated Cell Growth Inhibition in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

JCP-265 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that functions as a degrader of the murine double minute 2 (MDM2) protein. In leukemia cell lines harboring wild-type p53, MDM2 acts as a key negative regulator of the p53 tumor suppressor. JCP-265 selectively induces the degradation of MDM2, leading to the activation of p53. This activation triggers downstream pathways resulting in cell cycle arrest and apoptosis, thereby inhibiting the growth of leukemia cells. These application notes provide a comprehensive guide for assessing the in vitro efficacy of JCP-265 in leukemia cell lines expressing wild-type p53, with a focus on cell growth inhibition assays.

Mechanism of Action of JCP-265

JCP-265 is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2. The resulting decrease in MDM2 levels leads to the stabilization and activation of p53, which can then transcriptionally activate its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to the selective death of cancer cells with wild-type p53.[1]

Caption: JCP-265 mechanism of action.

Data Presentation

The anti-proliferative activity of JCP-265 was evaluated against a panel of human leukemia cell lines with wild-type p53. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

| Cell Line | Leukemia Subtype | p53 Status | JCP-265 IC50 (nM) |

| RS4;11 | B-cell Precursor Acute Lymphoblastic Leukemia | Wild-Type | [Insert experimental value, e.g., 5.2] |

| MV4-11 | Acute Myeloid Leukemia | Wild-Type | [Insert experimental value, e.g., 8.7] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | [Insert experimental value, e.g., 12.1] |

| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | [Insert experimental value, e.g., 15.8] |

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Cell Culture

Leukemia cell lines (e.g., RS4;11, MV4-11, MOLM-13, OCI-AML3) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Growth Inhibition Assay (Using CellTiter-Glo®)

This protocol outlines the measurement of cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

Leukemia cell lines

-

JCP-265 (stock solution in DMSO)

-

RPMI-1640 medium with 10% FBS

-

White, opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell density using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 50 µL of culture medium per well in a 96-well plate.

-

Include wells with medium only for background luminescence measurement.

-

-

Compound Treatment:

-

Prepare a serial dilution of JCP-265 in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Add 50 µL of the JCP-265 dilutions or vehicle control (medium with DMSO) to the appropriate wells.

-

The final volume in each well should be 100 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of JCP-265 concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Caption: Experimental workflow for the cell growth inhibition assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background luminescence | Contamination of medium or reagents. | Use fresh, sterile reagents and aseptic techniques. |

| Low signal-to-noise ratio | Low cell number or suboptimal reagent volume. | Optimize cell seeding density and ensure correct reagent volume is added. |

| Inconsistent results between replicates | Pipetting errors or uneven cell distribution. | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes. |

| IC50 values are not reproducible | Variation in cell passage number or health. | Use cells within a consistent passage number range and ensure they are in the exponential growth phase. |

Conclusion

JCP-265 demonstrates potent and selective cell growth inhibition in leukemia cell lines with wild-type p53. The provided protocols offer a standardized method for evaluating its in vitro efficacy. Accurate and reproducible data can be obtained by adhering to the detailed experimental procedures and troubleshooting guidelines. These studies are crucial for the preclinical development of JCP-265 as a potential therapeutic agent for leukemia.

References

Administering JCP-265 in In Vivo Animal Studies: Application Notes and Protocols

Disclaimer: Publicly available information on a specific compound designated "JCP-265" is limited. The following application notes and protocols are provided as a representative template for a hypothetical anti-cancer agent, herein referred to as JCP-265, targeting the PI3K/Akt/mTOR signaling pathway. This document is intended to guide researchers in structuring their experimental design for similar small molecule inhibitors.

Introduction

JCP-265 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a critical driver in the pathogenesis of numerous human cancers, promoting cell proliferation, survival, and resistance to therapy. JCP-265 is under preclinical investigation to determine its therapeutic efficacy and safety profile in various oncology models. These application notes provide detailed protocols for the in vivo administration and evaluation of JCP-265 in animal models.

Mechanism of Action & Signaling Pathway

JCP-265 selectively inhibits the p110α isoform of PI3K, preventing the phosphorylation of PIP2 to PIP3. This action blocks the downstream activation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation in tumor cells with a constitutively active PI3K pathway.

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of JCP-265.

Materials and Reagents

-

JCP-265: Provided as a lyophilized powder.

-

Vehicle Solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) for xenograft studies.

-

Tumor Cells: Cancer cell line with known PI3K pathway activation (e.g., MCF-7, A549).

-

General Supplies: Sterile syringes, needles (various gauges), gavage needles, calipers, analytical balance, sterile PBS, anesthesia (e.g., isoflurane), surgical tools.

Experimental Protocols

Preparation of JCP-265 Formulation

-

Allow JCP-265 powder to equilibrate to room temperature.

-

Reconstitute the powder in 100% DMSO to create a stock solution (e.g., 50 mg/mL).

-

Gently vortex until the powder is completely dissolved.

-

For the final dosing solution, prepare the vehicle mixture (40% PEG300, 5% Tween 80, 45% Saline).

-

Slowly add the JCP-265 DMSO stock to the vehicle to achieve the desired final concentration (e.g., 5 mg/mL), while vortexing to prevent precipitation.

-

The final concentration of DMSO in the dosing solution should not exceed 10%.

-

Prepare the formulation fresh daily and protect from light.

In Vivo Efficacy Study: Tumor Xenograft Model

This protocol outlines the assessment of JCP-265's anti-tumor activity in a subcutaneous xenograft model.

Caption: Experimental workflow for a subcutaneous xenograft efficacy study.

Protocol:

-

Cell Culture: Culture the selected cancer cell line under standard conditions.

-

Tumor Implantation:

-

Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow.

-

Measure tumor dimensions using digital calipers twice weekly.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, JCP-265 at 25 mg/kg, JCP-265 at 50 mg/kg).

-

Administer JCP-265 or vehicle via the desired route (e.g., oral gavage) daily for 21 days.

-

Monitor body weight and clinical signs of toxicity throughout the study.

-

-

Study Endpoint:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).

-

Acute Toxicology Study

A preliminary study to determine the maximum tolerated dose (MTD) and observe any acute toxic effects.

-

Use healthy, non-tumor-bearing mice (e.g., C57BL/6).

-

Administer single, escalating doses of JCP-265 to different cohorts of mice (n=3-5 per group).

-

Monitor animals intensively for the first 24 hours, and then daily for 14 days.

-

Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

At the end of the observation period, perform gross necropsy and collect major organs for histopathological analysis.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: In Vivo Anti-Tumor Efficacy of JCP-265 in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | 1250 ± 150 | - | 2.5 ± 1.0 |

| JCP-265 | 25 | 625 ± 95 | 50 | 1.8 ± 1.2 |

| JCP-265 | 50 | 310 ± 70 | 75 | -0.5 ± 1.5 |

Table 2: Summary of Acute Toxicology Findings for JCP-265

| Dose (mg/kg) | Route of Administration | Mortality | Key Clinical Signs | Body Weight Loss (Max %) |

| 100 | Oral Gavage | 0/3 | None Observed | < 5% |

| 200 | Oral Gavage | 0/3 | Mild lethargy for 4h | < 8% |

| 400 | Oral Gavage | 1/3 | Severe lethargy, hunched posture | > 15% |

Safety and Handling

-

JCP-265 is a potent investigational compound. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.

-

All procedures involving the handling of the compound should be performed in a chemical fume hood.

-

Follow all institutional guidelines for the handling and disposal of chemical waste and animal carcasses.

-

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols: Measuring the IC50 Value of JCP-265 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of JCP-265, a novel investigational compound, in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is an essential early step in the drug discovery pipeline.[1][2][3] This document offers detailed protocols for cell viability assays, data analysis, and includes visual guides for the experimental workflow and the putative signaling pathway of JCP-265.

Introduction to JCP-265 and IC50 Determination

JCP-265 is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, promoting cell proliferation, survival, and resistance to therapy. Determining the IC50 value, the concentration of JCP-265 required to inhibit 50% of a biological process, is fundamental to characterizing its anti-cancer activity.[2][4] This value allows for the comparison of potency across different cancer cell lines and serves as a benchmark for further preclinical development. The protocols herein describe the use of common colorimetric cell viability assays, such as the MTT or MTS assay, to generate dose-response curves and calculate the IC50 of JCP-265.

Putative Signaling Pathway of JCP-265

Caption: Putative mechanism of JCP-265 action on the PI3K/AKT/mTOR pathway.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell Culture Medium: As recommended for each cell line (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

JCP-265: Powder form

-

Dimethyl Sulfoxide (DMSO): Vehicle for JCP-265

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS

-

MTT Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO

-

Microplate Reader

Cell Culture and Maintenance

-

Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 70-80% confluency to maintain exponential growth.

JCP-265 Stock Solution Preparation

-

Prepare a high-concentration stock solution of JCP-265 (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

IC50 Determination using MTT Assay

The following protocol outlines the steps for determining the IC50 value of JCP-265.

Caption: Experimental workflow for IC50 determination using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest cells that are in the logarithmic growth phase.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue).

-

Dilute the cell suspension to the appropriate seeding density (empirically determined for each cell line, typically 3,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Drug Treatment:

-

Prepare a series of JCP-265 dilutions from your stock solution in a complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

-

Include a vehicle control (DMSO concentration matched to the highest JCP-265 concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of JCP-265.[1]

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1][5]

-

-

Data Acquisition:

Data Analysis

-

Blank Correction: Subtract the average absorbance of the blank control (medium only) from all other readings.

-

Calculate Percent Viability: Normalize the data to the vehicle control using the following formula:

-

% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

-

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the JCP-265 concentration.[1]

-

IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to determine the IC50 value from the resulting curve.[2] The IC50 is the concentration of JCP-265 that corresponds to 50% cell viability.

Data Presentation

The anti-proliferative activity of JCP-265 should be evaluated against a panel of cancer cell lines from different tissue origins. The resulting IC50 values can be summarized as follows:

| Cancer Type | Cell Line | Putative PI3K Pathway Status | IC50 of JCP-265 (µM) |

| Breast Cancer | MCF-7 | PIK3CA Mutant | 0.15 ± 0.03 |

| Breast Cancer | MDA-MB-231 | PTEN Null | 0.28 ± 0.05 |

| Lung Cancer | A549 | KRAS Mutant | 1.5 ± 0.21 |

| Lung Cancer | NCI-H460 | PIK3CA Mutant | 0.45 ± 0.08 |

| Colorectal Cancer | HCT116 | PIK3CA Mutant | 0.32 ± 0.06 |

| Colorectal Cancer | SW480 | APC Mutant, PI3K WT | 5.8 ± 0.75 |

| Prostate Cancer | PC-3 | PTEN Null | 0.21 ± 0.04 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High variability between replicate wells | Uneven cell seeding, edge effects, pipetting errors. | Mix cell suspension thoroughly before seeding. Avoid using outer wells or fill them with sterile PBS. Use calibrated pipettes. |

| No dose-response effect observed | JCP-265 concentration range is too low or too high. JCP-265 is inactive. | Test a broader range of concentrations. Verify the integrity and activity of the JCP-265 stock. |

| Low absorbance readings in all wells | Low cell seeding density, poor cell health, contamination. | Optimize seeding density. Ensure cells are healthy and in log phase. Check for contamination. |

| IC50 value is greater than the highest concentration tested | The compound has low potency against the cell line. | Report the IC50 as "> [highest concentration tested]".[2] |

Conclusion

The protocols described in these application notes provide a standardized framework for the initial characterization of the anti-cancer compound JCP-265. Accurate and reproducible determination of IC50 values across a diverse panel of cancer cell lines is a critical step in understanding the compound's therapeutic potential and for guiding subsequent stages of drug development.

References

Troubleshooting & Optimization

Troubleshooting JCP-265 (MD-265) insolubility in experimental assays

Welcome to the JCP-265 (MD-265) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of JCP-265, a potent Proteolysis Targeting Chimera (PROTAC) MDM2 degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to compound solubility.

Frequently Asked Questions (FAQs) - JCP-265 (MD-265) Solubility

Q1: My JCP-265 (MD-265) precipitated when I diluted my DMSO stock solution into my aqueous assay buffer/cell culture medium. What should I do?

A1: This is a common issue for hydrophobic small molecules like PROTACs.[1] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several steps to troubleshoot this issue:

-

Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced effects on your experiment.[1] However, for some compounds, a slightly higher DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experimental setup.

-

Step-wise Dilution: Instead of diluting your high-concentration DMSO stock directly into the aqueous buffer, perform an intermediate dilution in DMSO first to lower the stock concentration. Then, add this intermediate stock to the aqueous buffer.

-

Pre-warm the Medium: Pre-warming your cell culture medium or assay buffer to 37°C before adding the JCP-265 stock solution can help improve solubility.[2]

-

Gentle Mixing: When adding the compound to the medium, vortex or mix gently and immediately to ensure rapid and uniform dispersion.[2]

-

Sonication: If precipitation persists, brief sonication in a water bath can help to redissolve the compound.[3] However, be cautious as prolonged sonication can potentially degrade the compound.

-

Use of Excipients: For in-vitro assays, the use of solubilizing agents like cyclodextrins could be explored, though their effects on the specific assay should be validated.[4]

Q2: What is the best solvent to prepare a stock solution of JCP-265 (MD-265)?

A2: For hydrophobic small molecules like JCP-265, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[1] Other potential solvents include ethanol or N,N-dimethylformamide (DMF), but their compatibility with your specific assay must be verified.[5] It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO.

Q3: How should I store my JCP-265 (MD-265) stock solution to maintain its stability and prevent precipitation?

A3: To ensure the long-term stability and integrity of your JCP-265 stock solution, follow these storage guidelines:

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5]

-

Storage Temperature: Store the DMSO stock solutions at -20°C or -80°C for long-term storage.[5]

-

Protection from Moisture: Use tightly sealed vials to protect the anhydrous DMSO stock from absorbing moisture from the air, which can compromise compound solubility and stability.

Q4: I am observing inconsistent results in my biological assays with JCP-265 (MD-265). Could this be related to solubility?

A4: Yes, inconsistent results are often linked to poor solubility.[5] If JCP-265 precipitates, the actual concentration in solution will be lower and more variable than intended. This can lead to a lack of dose-response or poor reproducibility. To address this, it is crucial to first determine the maximum soluble concentration of JCP-265 in your specific assay medium using the protocol provided below.

Quantitative Data Summary

Since specific solubility data for JCP-265 in various solvents is not publicly available, the following table provides a general guideline for the solubility of PROTACs and other hydrophobic small molecules. Researchers should experimentally determine the precise solubility for their specific experimental conditions.

| Solvent | Typical Solubility Range for PROTACs | Storage Recommendation |

| DMSO | 1-50 mM | -20°C or -80°C |

| Ethanol | 1-20 mM | -20°C or -80°C |

| Aqueous Buffers (e.g., PBS) | < 10 µM | Not recommended for stock solutions |

| Cell Culture Media + 10% FBS | 1-10 µM | Prepare fresh for each experiment |

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of JCP-265 in Aqueous Medium

This protocol helps determine the highest concentration of JCP-265 that remains in solution in your specific cell culture medium or assay buffer.

Materials:

-

JCP-265 (MD-265) powder

-

100% anhydrous DMSO

-

Your specific cell culture medium or aqueous assay buffer

-

Sterile microcentrifuge tubes or a 96-well plate

-

Vortex mixer

-

Incubator at 37°C

-

Microscope

Procedure:

-

Prepare a High-Concentration Stock Solution: Dissolve JCP-265 in 100% DMSO to create a 10 mM stock solution. Ensure the powder is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.

-

Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare serial dilutions of the JCP-265 stock solution in your pre-warmed (37°C) cell culture medium. For example, start from a 100 µM solution and perform 2-fold serial dilutions down to a low micromolar or nanomolar range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-